molecular formula C15H17BrClN B1441469 1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride CAS No. 1354951-45-3

1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride

Cat. No.: B1441469
CAS No.: 1354951-45-3
M. Wt: 326.66 g/mol
InChI Key: TZCDLXPOWMVXDI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom on the phenyl ring and a phenyl group attached to the alpha carbon of the amine

Scientific Research Applications

1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Pharmacology: The compound is studied for its potential effects on the central nervous system and its interactions with neurotransmitter receptors.

    Biochemistry: It is used in the study of enzyme-substrate interactions and metabolic pathways.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Like many organic compounds, this compound could potentially be hazardous. It’s important to handle it with appropriate safety measures, such as wearing protective gloves and eye protection, and using it only in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenylpropan-2-amine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

    Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group at the alpha carbon of the amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, ammonia in ethanol, alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)pyrrolidine hydrochloride
  • 1-(3-Bromophenyl)-2-phenylethanamine hydrochloride
  • 1-(3-Bromophenyl)-2-phenylbutan-2-amine hydrochloride

Uniqueness

1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of a phenyl group at the alpha carbon of the amine

Properties

IUPAC Name

1-(3-bromophenyl)-2-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN.ClH/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12;/h2-10H,11,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCDLXPOWMVXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride
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